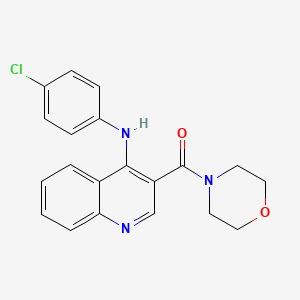

![molecular formula C17H10F3N5 B6569926 2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}quinoline CAS No. 1021222-06-9](/img/structure/B6569926.png)

2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl group (-CF3) attached to a phenyl ring . They are often used in the pharmaceutical industry due to their unique physicochemical properties .

Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds can be analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical results obtained from Density functional theory method can also be used for comparison .Chemical Reactions Analysis

The chemical reactions involving trifluoromethylphenyl compounds can be complex and depend on the specific compound. For example, trifluoromethylpyridines have been used in the protection of crops from pests .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylphenyl compounds can be determined using various methods. For example, the molecular weight can be computed .Scientific Research Applications

2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}quinoline has been studied for its potential applications in medicinal chemistry and materials science. In medicinal chemistry, this compound has been found to possess anti-inflammatory, anti-tumor, and anticonvulsant properties. It has also been studied for its ability to modulate the activity of various enzymes, receptors, and transporters. In materials science, this compound has been studied for its potential use as a corrosion inhibitor, as well as its ability to act as an electron acceptor in organic light-emitting diodes (OLEDs).

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group have been known to interact with various enzymes and receptors

Mode of Action

It is known that trifluoromethyl-containing compounds can exhibit enhanced potency towards their targets due to the electron-withdrawing nature of the trifluoromethyl group . This can lead to stronger interactions with target proteins and enzymes, potentially altering their function.

Biochemical Pathways

Trifluoromethyl-containing compounds can influence a variety of biochemical pathways depending on their specific targets

Pharmacokinetics

Trifluoromethyl groups are known to enhance the metabolic stability of pharmaceutical compounds, which can lead to improved bioavailability .

Advantages and Limitations for Lab Experiments

The advantages of using 2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}quinoline in laboratory experiments include its ability to modulate various enzymes, receptors, and transporters, as well as its anti-inflammatory, anti-tumor, and anticonvulsant properties. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is a synthetic compound and is not naturally occurring, which means that it can be difficult to obtain in large quantities. In addition, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to predict the exact effects of the compound.

Future Directions

There are a number of potential future directions for 2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}quinoline research. For example, further research could be conducted to better understand the exact mechanism of action of this compound, as well as its potential therapeutic applications. In addition, further research could be conducted to determine the potential adverse effects of this compound, as well as its potential toxicity. Finally, further research could be conducted to determine the potential of this compound as a corrosion inhibitor and an electron acceptor in organic light-emitting diodes (OLEDs).

Synthesis Methods

2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}quinoline can be synthesized through a three-step reaction. The first step involves the reaction of 3-trifluoromethylphenol with 1,2,3,4-tetrazole to form the intermediate product, 2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}hydrazine. This intermediate is then reacted with anhydrous hydrochloric acid to form 2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}hydrazine hydrochloride. Finally, the hydrochloride salt is reacted with 2-aminobenzoic acid to form this compound.

Safety and Hazards

properties

IUPAC Name |

2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3N5/c18-17(19,20)12-5-3-6-13(10-12)25-16(22-23-24-25)15-9-8-11-4-1-2-7-14(11)21-15/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRUUSZBAMWYIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=NN=NN3C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6569851.png)

![2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6569856.png)

![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B6569861.png)

![2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6569872.png)

![N'-cycloheptyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6569876.png)

![N'-cyclohexyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6569888.png)

![N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6569889.png)

![N'-[2-(morpholin-4-yl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6569898.png)

![N'-[(4-chlorophenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6569902.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6569909.png)

![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B6569914.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6569922.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(naphthalen-1-yl)acetamide](/img/structure/B6569942.png)